N-(4-ethoxyphenyl)-2-phenylbutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-17(14-8-6-5-7-9-14)18(20)19-15-10-12-16(13-11-15)21-4-2/h5-13,17H,3-4H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBFIQKABLRKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of N 4 Ethoxyphenyl 2 Phenylbutanamide
Reactions at the Amide Linkage
The amide bond is a robust functional group, yet it can undergo specific transformations under appropriate conditions. These reactions are fundamental to both the synthesis of derivatives and the metabolic fate of related compounds.
Amide hydrolysis involves the cleavage of the carbon-nitrogen bond and can be catalyzed by acid or base. The mechanism of hydrolysis for N-(4-ethoxyphenyl)-2-phenylbutanamide is expected to follow established pathways for secondary amides.
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophile, typically water, then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (4-ethoxyaniline) yields the corresponding carboxylic acid (2-phenylbutanoic acid). The reaction is generally slow and often requires elevated temperatures.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, expelling the amide anion (anion of 4-ethoxyaniline), which is a poor leaving group. This anion subsequently abstracts a proton from the newly formed carboxylic acid. This process is generally irreversible and also often requires heat.
The solvolysis of related compounds, such as N-acetoxy-arylamines, in aqueous solvents can proceed through different mechanisms, including the formation of nitrenium ions or simple hydrolysis involving acyl-oxygen cleavage, highlighting the delicate balance of electronic factors. rsc.org For this compound, direct hydrolysis of the amide bond is the more anticipated pathway under typical solvolytic conditions.
Table 1: Predicted Products of this compound Hydrolysis
| Condition | Reactants | Products |
| Acidic (H₃O⁺, Δ) | This compound + H₂O | 2-phenylbutanoic acid + 4-ethoxyanilinium ion |
| Basic (OH⁻, Δ) | This compound + OH⁻ | 2-phenylbutanoate + 4-ethoxyaniline |
N-alkylation introduces an alkyl group onto the nitrogen atom of the amide. chemrxiv.org This reaction typically requires a strong base to deprotonate the amide N-H, generating a resonance-stabilized amidate anion. This anion then acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. The choice of base and solvent is crucial to achieve good yields and can influence the competition between N- and O-alkylation. researchgate.netsemanticscholar.org However, for most amides, N-alkylation is the predominant pathway. nih.gov
N-acylation involves the introduction of an acyl group to the amide nitrogen, forming an imide. This transformation generally requires converting the amide to its conjugate base with a strong base, followed by reaction with an acyl halide or anhydride. N-acylated compounds are valuable intermediates in organic synthesis. researcher.life
Table 2: General Conditions for N-Alkylation and N-Acylation
| Reaction | Reagents | Typical Conditions | Product Type |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Anhydrous polar aprotic solvent (e.g., DMF, THF) | N-alkyl-N-(4-ethoxyphenyl)-2-phenylbutanamide |
| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Halide (RCOCl) | Anhydrous polar aprotic solvent (e.g., DMF, THF) | N-acyl-N-(4-ethoxyphenyl)-2-phenylbutanamide (an imide) |
Reactions of the Aromatic Moieties
The two aromatic rings in this compound have different substituent patterns, leading to distinct reactivities in electrophilic aromatic substitution and oxidation reactions.
The ethoxyphenyl ring is substituted with two groups: the ethoxy group (-OEt) and the N-amido group (-NHCOR). Both of these are activating, ortho-, para-directing groups. vanderbilt.edu The ethoxy group is a strong activator due to the resonance donation of a lone pair from the oxygen atom. The N-amido group is also activating, though less so than an amino group, because the nitrogen's lone pair can be delocalized into the adjacent carbonyl group.
Given that the two groups are para to each other, they will direct incoming electrophiles to the positions ortho to themselves.
The ethoxy group directs to positions 2 and 6.
The N-amido group directs to positions 3 and 5.
Therefore, electrophilic substitution will occur at the positions ortho to the highly activating ethoxy group (positions 2 and 6 on the ethoxyphenyl ring, assuming the point of attachment is position 1). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com
Table 3: Regioselectivity of Electrophilic Aromatic Substitution on the Ethoxyphenyl Ring
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-(2-nitro-4-ethoxyphenyl)-2-phenylbutanamide |
| Bromination | Br₂, FeBr₃ | N-(2-bromo-4-ethoxyphenyl)-2-phenylbutanamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(2-acyl-4-ethoxyphenyl)-2-phenylbutanamide |
Aromatic systems can be oxidized under various conditions, though they are generally resistant. The electron-rich ethoxyphenyl ring is more susceptible to oxidation than the phenyl ring. Strong oxidizing agents can lead to ring-opening or the formation of quinone-like structures. For instance, the oxidation of substituted p-ethoxyanilines can proceed via cleavage of the aryl-oxygen bond, often resulting in the formation of benzoquinones. researchgate.net Ruthenium-catalyzed oxidation has been shown to be effective for the selective oxidation of aromatic compounds, sometimes leading to ring cleavage. scispace.com The presence of the benzylic C-H bond in the 2-phenylbutanamide moiety also provides a potential site for oxidation to a carbonyl group under specific conditions.
Reduction Reactions of Aromatic Systems
The aromatic rings of this compound are susceptible to reduction under specific conditions, most notably through dissolving metal reductions such as the Birch reduction. organic-chemistry.org This reaction utilizes an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source, like an alcohol, to achieve a 1,4-reduction of the aromatic ring, yielding a non-conjugated cyclohexadiene. acs.orgnih.gov
The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. nih.gov For this compound, two aromatic systems can potentially undergo reduction: the 4-ethoxyphenyl ring and the 2-phenyl ring.
The 4-Ethoxyphenyl Ring: The ethoxy group (-OEt) is a strong electron-donating group (EDG). The amide linkage, specifically the nitrogen atom, is also electron-donating towards the ring. When an aromatic ring possesses an EDG, the reduction occurs at the ortho and meta positions relative to that group. wikipedia.org This is because the initial addition of a solvated electron forms a radical anion, which is most stable when the electron density is remote from the electron-donating substituent. Protonation of this radical anion is followed by a second electron transfer and a final protonation to yield the 1,4-diene. organic-chemistry.orgacs.org Therefore, the 4-ethoxyphenyl ring is expected to be reduced to N-(4-ethoxycyclohexa-1,4-dien-1-yl)-2-phenylbutanamide.
The 2-Phenyl Ring: This ring is an electron-withdrawing substituent on the butanamide chain. However, as a substituent on the α-carbon, its electronic effect on the aromatic ring itself is minimal in the context of Birch reduction. It is treated as a simple alkyl-substituted benzene ring. For such rings, reduction also proceeds to give the corresponding cyclohexadiene derivative.
The relative reactivity of the two rings depends on the precise reaction conditions. The electron-rich nature of the 4-ethoxyphenyl ring may make it more susceptible to the initial electron transfer compared to the less substituted 2-phenyl ring.
A common side reaction in Birch reductions of some amides can be the cleavage of certain bonds or the reduction of the carbonyl group, although this is generally less favorable than ring reduction under standard conditions. wikipedia.org
Reactions at the α-Carbon of the Butanamide Chain
The α-carbon of the butanamide chain, situated between the phenyl ring and the carbonyl group, is acidic due to the electron-withdrawing effects of both adjacent groups. This acidity allows for deprotonation to form a resonance-stabilized enolate, which is a key intermediate for a variety of functionalization and rearrangement reactions.
α-Functionalization Reactions
The generation of an enolate from this compound enables the introduction of a wide array of substituents at the α-position. This is typically achieved by treating the amide with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile.
Modern synthetic methods have also introduced base-free approaches for generating enolates. For instance, boron enolates can be formed from related 1,2-dicarbonyl compounds in the presence of organoboranes, which can then be intercepted by electrophiles. organic-chemistry.orgresearchgate.net Such methods offer milder conditions and greater functional group tolerance. organic-chemistry.org Transition metal catalysis, particularly with palladium, has also been employed for the α-arylation of carbonyl compounds, providing another route to functionalization.
Below is a table of potential α-functionalization reactions:
| Reaction Type | Electrophile | Potential Product | Reference Principle |
|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I) | N-(4-ethoxyphenyl)-2-methyl-2-phenylbutanamide | acs.org |
| Allylation | Allyl Bromide | N-(4-ethoxyphenyl)-2-allyl-2-phenylbutanamide | scispace.com |
| Arylation | Aryl Halide (e.g., Ph-Br) with Pd catalyst | N-(4-ethoxyphenyl)-2,2-diphenylbutanamide | organic-chemistry.org |
| Hydroxylation | MoOPH (Oxodiperoxymolybdenum(pyridine)- (hexamethylphosphoric triamide)) | N-(4-ethoxyphenyl)-2-hydroxy-2-phenylbutanamide | General Enolate Chemistry |
Rearrangement Reactions Involving the α-Carbon
While simple Wagner-Meerwein type rearrangements are uncommon for this structure due to the difficulty of forming a carbocation at the α-position, sigmatropic rearrangements can be engineered to involve the α-carbon. A notable example is the Claisen rearrangement.
To achieve this, the amide would first need to be converted into a suitable precursor. For instance, the enolate of this compound could be trapped with a silyl chloride to form a silyl ketene acetal. Subsequent reaction with an allyl alcohol could form an allyl ketene acetal. Upon heating, this intermediate would be expected to undergo a-sigmatropic rearrangement, resulting in the migration of the allyl group to the α-carbon, forming a new C-C bond and installing a carboxylic acid derivative at the former oxygen attachment point. This provides a powerful method for α-allylation with complete stereocontrol.
Mechanistic Elucidation of Novel Transformations
Investigation of Proposed Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for controlling their outcomes.
Birch Reduction Mechanism: The accepted mechanism for the Birch reduction begins with the transfer of a single electron from the alkali metal to the aromatic ring, forming a radical anion. organic-chemistry.orgacs.org This is the rate-limiting step. The radical anion is then protonated by the alcohol present in the reaction mixture. A second electron is transferred to the resulting cyclohexadienyl radical, forming a cyclohexadienyl anion. This anion is then protonated during aqueous workup to yield the final 1,4-cyclohexadiene product. acs.org The regioselectivity is determined by the stability of the intermediate radical anion and cyclohexadienyl anion, which are influenced by the electronic properties of the ring substituents.
α-Functionalization Mechanism: The pathway for α-functionalization proceeds through the formation of a planar enolate intermediate upon deprotonation by a strong base. This enolate is a soft nucleophile, and its reaction with an electrophile (E+) occurs at the α-carbon. The stereochemical outcome of the reaction depends on the exact structure of the enolate (E vs. Z), the presence of chelating metal ions, and the nature of the electrophile.
-Sigmatropic Rearrangement Pathway: The Claisen rearrangement of a derived allyl ketene acetal would proceed through a concerted, pericyclic transition state, typically depicted as a chair-like six-membered ring. This concerted pathway ensures a high degree of stereospecificity, transferring the chirality from the starting material to the product.
Role of Catalysts and Reagents in Directed Reactivity
The choice of catalysts and reagents is paramount in directing the reactivity of this compound towards a desired transformation.
In reduction reactions , the specific alkali metal (Li, Na, K) and the proton source (e.g., methanol, ethanol, t-butanol) can influence the efficiency and outcome of the Birch reduction. acs.org For example, the absence of a proton source can lead to the formation of a dianion, which can have different subsequent reactivity. acs.org Catalytic hydrogenation, an alternative reduction method, employs transition metal catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). A catalyst such as palladium on carbon (Pd/C) would typically reduce the phenyl ring under more forcing conditions than those required for other functional groups, but selective reduction of one aromatic ring over the other would be challenging.
For α-functionalization , the choice of base is critical. Strong, sterically hindered bases like LDA are effective for generating the kinetic enolate, while weaker bases under thermodynamic control might lead to different isomers or side reactions. In modern catalytic variants, the catalyst plays a direct role in the bond-forming step. For instance, in palladium-catalyzed α-arylation, the catalyst undergoes a cycle of oxidative addition to the aryl halide, coordination to the amide enolate, and reductive elimination to form the C-C bond and regenerate the active catalyst.
The table below summarizes the roles of key reagents and catalysts in various transformations.
| Transformation | Catalyst/Reagent | Role | Reference |
|---|---|---|---|
| Birch Reduction | Sodium (Na) in liquid Ammonia (NH₃) | Provides solvated electrons for the reduction of the aromatic ring. | acs.orgnih.gov |
| Birch Reduction | Ethanol (EtOH) | Acts as a proton source to protonate the intermediate radical anion. | acs.orgnih.gov |
| α-Alkylation | Lithium Diisopropylamide (LDA) | Acts as a strong, non-nucleophilic base to deprotonate the α-carbon, forming an enolate. | General Organic Chemistry |
| α-Arylation | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Catalyzes the cross-coupling reaction between the amide enolate and an aryl halide. | |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Catalyzes the addition of hydrogen across the double bonds of the aromatic rings. |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and predicting the properties of molecular systems. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to determine the electron density and energy of a molecule, from which numerous properties can be derived. nih.gov
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structural features of molecules. nih.govnih.gov It is employed to predict the ground-state geometry of a molecule by finding the lowest energy arrangement of its atoms. This process, known as geometry optimization, provides key information about bond lengths, bond angles, and dihedral (torsion) angles. nih.govnih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a basis set such as 6-31G* or higher, is a common choice for such calculations on organic molecules. researchgate.net
For N-(4-ethoxyphenyl)-2-phenylbutanamide, a full geometry optimization would relax the molecule to its lowest energy conformation. The resulting optimized structure would provide precise data on the spatial arrangement of the ethoxy, phenyl, and butanamide moieties. Electronic properties such as the distribution of atomic charges (e.g., Mulliken charges) can also be calculated, revealing insights into the molecule's polarity and potential sites for intermolecular interactions. nih.gov
Due to a lack of specific published DFT data for this compound, the following table presents hypothetical yet realistic optimized geometric parameters. These values are based on standard bond lengths and angles for similar functional groups characterized in related structures.
Illustrative Data: Optimized Geometric Parameters for this compound This table is for illustrative purposes and contains representative values.
| Parameter | Bond/Angle | Optimized Value (Example) |
| Bond Lengths (Å) | C(amide)-N | 1.35 Å |
| C=O (amide) | 1.24 Å | |
| C(chiral)-C(phenyl) | 1.52 Å | |
| C(aromatic)-O | 1.37 Å | |
| Bond Angles (º) | C(chiral)-C(amide)-N | 116.0° |
| O=C(amide)-N | 123.0° | |
| C-O-C (ethoxy) | 118.0° | |
| Dihedral Angle (º) | C(phenyl)-C(chiral)-C(amide)-N | Variable (Defines Conformation) |
Molecular orbital (MO) theory is crucial for describing the electronic behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals, collectively known as the frontier molecular orbitals (FMOs). journalcsij.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. journalcsij.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. researchgate.net DFT calculations are routinely used to compute the energies of these orbitals. researchgate.netjournalcsij.com For instance, studies on phenacetin (B1679774) and its derivatives have used DFT to calculate HOMO, LUMO, and band gap energies to describe their bioactivity. researchgate.netjournalcsij.com
Illustrative Data: Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes, with values modeled after similar compounds like phenacetin derivatives. researchgate.netjournalcsij.com
| Parameter | Energy (eV) |
| E (HOMO) | -5.98 |
| E (LUMO) | -1.25 |
| Energy Gap (ΔE) | 4.73 |
Molecular Dynamics (MD) Simulations for Conformational Sampling
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study this physical movement of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can generate a trajectory that reveals the molecule's conformational landscape and dynamic behavior. nih.gov
For this compound, an MD simulation would provide insights into the flexibility of the butanamide chain, the rotation of the phenyl and ethoxyphenyl groups, and the stability of different conformations in a given environment (e.g., in a solvent). Such simulations are valuable for understanding how the molecule might interact with biological targets, as seen in studies of related phenyl butyric acid derivatives where 100-nanosecond MD simulations were used to explore binding properties with enzymes. nih.gov The simulation can reveal dominant conformational states and the transitions between them, offering a more complete picture of the molecule's behavior than static models alone.
Conformational Analysis and Stereochemical Considerations
Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. A key technique in this analysis is the mapping of the Potential Energy Surface (PES). researchgate.net A PES scan is performed by systematically varying a specific geometric parameter, typically a dihedral angle, and calculating the molecule's energy at each step. researchgate.net
For this compound, a PES scan could be performed by rotating the bond between the chiral carbon (C2) and the amide carbonyl carbon. The resulting plot of energy versus dihedral angle would show energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. This analysis helps to understand the molecule's preferred shapes and the flexibility of its backbone.
The structure of this compound contains a chiral center at the second carbon atom of the butanamide chain (the carbon bonded to the phenyl group and the amide group). The presence of this stereocenter means the molecule can exist as two non-superimposable mirror images, known as enantiomers (R- and S-enantiomers). nih.gov
Enantiomers can have identical physical properties in an achiral environment but often exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the human body. nih.gov Therefore, assessing the enantiomeric purity of a chiral compound is critical in pharmaceutical development. Computational methods can be used to model the individual enantiomers and predict their properties. Experimentally, techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Capillary Electrophoresis (CE) are used to separate and quantify the enantiomers, thereby determining the enantiomeric purity of a sample. nih.gov
Derivatization Chemistry and Analytical Method Development for N 4 Ethoxyphenyl 2 Phenylbutanamide
The accurate detection and quantification of N-(4-ethoxyphenyl)-2-phenylbutanamide in various matrices necessitate the development of sensitive and specific analytical methods. Chemical derivatization, a process that modifies the analyte to enhance its physicochemical properties for analysis, is a key strategy. This section explores derivatization techniques and the subsequent development of chromatographic methods for this compound.
Future Research Directions and Synthetic Prospects
Exploration of Novel Synthetic Routes
The synthesis of N-aryl amides, such as N-(4-ethoxyphenyl)-2-phenylbutanamide, is a cornerstone of medicinal and process chemistry. While classical methods for amide bond formation are well-established, future research is likely to focus on the development of more efficient, sustainable, and versatile synthetic strategies.
One promising area of exploration is the use of advanced catalytic systems. For instance, palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. Methodologies such as the Buchwald-Hartwig amination could be further optimized for the synthesis of this compound and its analogs. nih.gov Research in this area could focus on developing novel phosphine (B1218219) ligands that allow for lower catalyst loadings, milder reaction conditions, and a broader substrate scope. The use of N-aryl-2-nitrosoaniline intermediates, which can be cyclized to form phenazines, also presents a modular synthetic route that could be adapted for the synthesis of complex N-aryl compounds. nih.gov
Furthermore, C-H bond activation represents a powerful and atom-economical approach to constructing complex molecules. nih.gov Future synthetic strategies could explore the direct arylation of a 2-phenylbutanamide precursor, eliminating the need for pre-functionalized starting materials. Rhodium-catalyzed C-H carboxylation of 2-arylanilines with CO2 is another innovative method that could potentially be adapted for the synthesis of related amide structures. nih.gov
Finally, the exploration of greener and more sustainable synthetic methods is a critical future direction. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as mechanochemistry or flow chemistry.
Design of Advanced Derivatization Reagents
The sensitive and selective detection of this compound in complex matrices, such as biological fluids or environmental samples, often requires a derivatization step to enhance its analytical properties for techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). While general derivatizing agents exist, the design of advanced, tailored reagents could significantly improve analytical performance.
Future research should focus on reagents that offer:
Enhanced Ionization Efficiency: For LC-MS analysis, reagents that introduce a permanently charged moiety or a group with high proton affinity can dramatically increase signal intensity in the mass spectrometer. Reagents like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) have been shown to be effective for derivatizing amines and amino acids, and similar strategies could be developed for tertiary amides. nih.gov
Specific Fragmentation Patterns: Derivatizing agents that induce a specific and predictable fragmentation pattern upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can improve the selectivity and confidence of analyte identification. ddtjournal.com
Chromatographic Improvement: Reagents that alter the polarity of the analyte can improve its retention and peak shape in reversed-phase or hydrophilic interaction liquid chromatography.
Multiplexing Capabilities: The use of isobaric tags would allow for the simultaneous quantification of this compound in multiple samples, increasing throughput in quantitative studies.
Examples of advanced derivatization reagents that could be adapted or serve as inspiration for new designs include pyrylium (B1242799) salts like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 2,4-diphenyl-pyrylium tetrafluoroborate (DPP-TFB), which have been used for the analysis of primary amines and could be explored for their reactivity towards amides under specific conditions. mdpi.com
The following table summarizes potential advanced derivatization reagents and their applications:
| Reagent Class | Example Reagent | Target Functional Group | Potential Advantage for Analysis |
| Succinimidyl Carbamates | 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) | Primary/Secondary Amines | High ionization efficiency, common fragment ion for selective monitoring. nih.gov |
| Pyrylium Salts | 2,4,6-Trimethylpyrylium (TMPy) | Primary Amines | Improved ionization efficiency and signal-to-noise ratio in MALDI-MS. mdpi.com |
| Fluorescent Tags | Dansyl Chloride | Phenols, Amines | Enhanced detection by fluorescence and MS. ddtjournal.com |
| Isotope-Coded Affinity Tags | ICAT Reagents | Thiols | Relative and absolute quantification. mdpi.com |
Application of Advanced Computational Techniques for Rational Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. The application of these techniques to this compound can provide valuable insights into its properties and guide the rational design of novel analogs with desired characteristics.
Quantitative Structure-Activity Relationship (QSAR): By establishing a mathematical relationship between the structural features of a series of compounds and their biological activity, QSAR models can be developed to predict the activity of newly designed analogs of this compound. nih.gov This approach can prioritize the synthesis of the most promising candidates, saving time and resources.
Molecular Docking: If a biological target for this compound is identified, molecular docking simulations can be used to predict its binding mode and affinity. nih.govresearchgate.net This information is crucial for understanding the mechanism of action and for designing modifications to the molecule that could enhance its potency and selectivity. For instance, docking studies can reveal key hydrogen bonding or hydrophobic interactions that can be optimized. semanticscholar.org
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between this compound and its target protein over time, offering insights into the stability of the complex and the role of solvent molecules. mdpi.com
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. mdpi.com A pharmacophore model for this compound could be used to search virtual libraries for other compounds with similar activity profiles or to design novel scaffolds that retain the key interactive features.
The integration of these computational approaches can create a powerful in silico workflow for the design of next-generation molecules based on the this compound scaffold, with potentially improved efficacy, selectivity, and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
